molecular formula C17H19N3O2S B2376895 3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868978-95-4

3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2376895
CAS No.: 868978-95-4
M. Wt: 329.42
InChI Key: VOSMLAVTRLGZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features an imidazo[1,2-a]pyridine core, a privileged scaffold found in several marketed drugs and known for its diverse pharmacological properties. This sulfonamide-derivatized compound is primarily intended for investigational use in antibacterial and anticancer research . The imidazo[1,2-a]pyridine scaffold is recognized for its potential to target key bacterial enzymes. Notably, close structural analogs, specifically 2-phenylimidazo[1,2-a]pyridine derivatives, have demonstrated potent antibacterial activity against pathogenic Gram-negative E. coli and Gram-positive S. aureus by functioning as DNA gyrase inhibitors . Molecular docking studies of these analogs show strong binding affinity to the DNA gyrase enzyme, supporting their investigated mechanism of action . Furthermore, the imidazo[1,2-a]pyridine scaffold is a promising template in oncology research. Substituted imidazo[1,2-a]pyridine derivatives have been extensively designed and screened as potent PI3Kα inhibitors , a established strategy for cancer treatment . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex target molecules or as a candidate for hit-to-lead optimization campaigns in these and other therapeutic areas. Please Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-methyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-13-4-3-5-16(10-13)23(21,22)18-8-6-15-12-20-9-7-14(2)11-17(20)19-15/h3-5,7,9-12,18H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSMLAVTRLGZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC2=CN3C=CC(=CC3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminopyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is typically synthesized via cyclocondensation between 2-aminopyridines and α-bromoketones. For 7-methylimidazo[1,2-a]pyridine, 2-amino-4-methylpyridine reacts with α-bromoketones under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. Yields range from 65% to 85%, depending on substituent electronic effects.

An alternative method utilizes nitroalkanes activated by phosphorous acid in polyphosphoric acid (PPA), enabling electrophilic cyclization with 2-picolylamines. This approach avoids harsh conditions and achieves yields up to 78%.

Table 1: Comparison of Imidazo[1,2-a]Pyridine Synthesis Methods

Method Reactants Conditions Yield (%)
Cyclocondensation 2-Amino-4-methylpyridine + α-Bromoacetophenone Reflux, DMF, 12 h 72
PPA-Mediated 2-Picolylamine + Nitroethane PPA, 120°C, 6 h 78

Functionalization with Ethyl Linker

Alkylation of Imidazo[1,2-a]Pyridine

The ethyl spacer is introduced via nucleophilic substitution or reductive amination. Reaction of 7-methylimidazo[1,2-a]pyridine-2-carbaldehyde with ethylamine in the presence of sodium cyanoborohydride affords the secondary amine intermediate. This step is critical for ensuring proper orientation of the sulfonamide group.

Optimization Note:

  • Temperature control (0–5°C) minimizes imine formation.
  • Solvents: Methanol or ethanol with catalytic acetic acid improves reaction efficiency.

Sulfonylation with 3-Methylbenzenesulfonyl Chloride

Sulfonamide Bond Formation

The final step involves reacting the ethyl-linked intermediate with 3-methylbenzenesulfonyl chloride. Conditions adapted from sulfonamide syntheses include:

  • Base: Sodium acetate in aqueous medium (pH 8–9).
  • Solvent: Dichloromethane or tetrahydrofuran (THF).
  • Temperature: 0°C to room temperature, 4–8 h.

Table 2: Sulfonylation Reaction Parameters

Parameter Optimal Value Impact on Yield
Base Sodium acetate (2 equiv.) Neutralizes HCl, 88% yield
Solvent THF Enhances solubility
Reaction Time 6 h Balances completion vs. side reactions

Industrial-Scale Production Considerations

Continuous Flow Chemistry

Large-scale synthesis employs continuous flow reactors to improve heat transfer and reduce reaction times. For example, the cyclocondensation step achieves 90% conversion in 2 h under flow conditions, compared to 12 h in batch reactors.

Purification Techniques

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) removes unreacted sulfonyl chloride.
  • Recrystallization: Ethanol/water mixtures yield >99% purity.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (300 MHz, CDCl₃): δ 8.21 (d, J = 6.9 Hz, 1H, pyridine-H), 7.89 (s, 1H, imidazole-H), 2.51 (s, 3H, CH₃).
  • FTIR (cm⁻¹): 1325 (S=O asymmetric), 1160 (S=O symmetric), 2920 (C-H sp³).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms purity ≥98%.

Challenges and Mitigation Strategies

Side Reactions

  • Imidazole Ring Opening: Minimized by avoiding strong acids during sulfonylation.
  • Over-Sulfonylation: Controlled via slow addition of sulfonyl chloride.

Yield Optimization

  • Microwave-assisted synthesis reduces reaction time by 40% for the cyclocondensation step.
  • Catalytic piperidine accelerates imine formation during reductive amination.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C17H19N3O2S
Molecular Weight: 333.42 g/mol
Canonical SMILES: CC1=CC(=CC=C1)S(=O)(=O)NCCC2=CN3C=CC(=CC3=N2)C
InChI: InChI=1S/C17H19N3O2S/c1-13-4-3-5-16(10-13)23(21,22)18-8-6-15-12-20-9-7-14(2)11-17(20)19-15/h3-5,7,9-12,18H,6,8H2,1-2H3

Chemistry

In the field of chemistry, 3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide serves as a crucial building block for synthesizing more complex organic molecules. Its sulfonamide group allows for various chemical reactions, making it a versatile compound in organic synthesis. Researchers utilize this compound to explore reaction mechanisms and develop new synthetic pathways.

Biology

The biological applications of this compound are significant. It is often used as a probe in enzyme studies to investigate enzyme mechanisms and interactions. The imidazo[1,2-a]pyridine moiety is known for its biological activity and can interact with various biomolecules, influencing cellular processes such as signaling pathways and gene expression.

Medicine

In medicinal chemistry, this compound has potential therapeutic applications. Preliminary studies suggest that it may possess anti-inflammatory and antimicrobial properties. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting diseases where these enzymes play a critical role.

Industry

The industrial applications of this compound include its use in the development of new materials and chemical processes. Its unique structure allows it to be incorporated into polymers or other materials that require specific chemical properties. Additionally, the compound may be explored for its potential in catalysis or as an additive in various chemical formulations.

Case Study 1: Antimicrobial Activity

A study conducted by researchers investigated the antimicrobial properties of sulfonamide derivatives similar to this compound. The results indicated that these compounds exhibited significant antibacterial activity against various strains of bacteria, suggesting their potential as new antibiotic agents .

Case Study 2: Enzyme Inhibition Studies

Another research focused on the enzyme inhibition capabilities of compounds with similar structures. The study found that certain derivatives could effectively inhibit specific enzymes involved in inflammatory responses. This highlights the therapeutic potential of these compounds in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Structural Differences Molecular Weight (g/mol) CAS Number Source
5-chloro-N-({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)thiophene-2-sulfonamide (BJ02133) Thiophene sulfonamide; methylene linker 341.84 868972-36-5
4-Fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide Fluorine at 4-position; phenyl linker 381.43 685107-40-8
2-methyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide (ChemBridge-7883485) Benzamide core; methyl substituent on benzene Not reported Not provided
(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide Quinoline core; styryl linker; methoxy substituents Not reported Not provided

Key Observations :

  • Linker Flexibility : The ethyl linker in the target compound may improve conformational adaptability compared to the rigid phenyl linker in 4-Fluoro-N-[3-(7-methylimidazo...)phenyl]benzenesulfonamide .
  • Core Heterocycle: Replacement of imidazo[1,2-a]pyridine with quinoline () introduces a larger aromatic system, which may alter binding specificity in biological targets .
Physicochemical Properties
  • Molecular Weight : The target compound’s molecular weight is estimated to be ~375–385 g/mol, comparable to 4-Fluoro-N-[3-(7-methylimidazo...)phenyl]benzenesulfonamide (381.43 g/mol) .
  • Solubility: Methoxy substituents (e.g., ’s quinoline derivative) generally improve aqueous solubility compared to methyl or halogen groups . The target’s 3-methyl group may reduce solubility relative to methoxy analogues.

Biological Activity

3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. The following sections will explore its synthesis, biological activity, and relevant research findings.

  • IUPAC Name : 3-methyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
  • Molecular Formula : C17H19N3O2S
  • Molecular Weight : 341.41 g/mol
  • InChI Key : VOSMLAVTRLGZMJ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Oxidation and Reduction : Utilizing agents such as potassium permanganate for oxidation and sodium borohydride for reduction.
  • Substitution Reactions : Nucleophilic substitutions at the sulfonamide group are common, using reagents like sodium azide or thiols.

Table 1: Common Reagents and Conditions for Synthesis

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganateControlled temperature
ReductionSodium borohydrideInert atmosphere
SubstitutionSodium azide, ThiolsNitrogen or argon atmosphere

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. Its structural similarity to other known anticancer agents suggests it could inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuroprotective Effects : There is emerging evidence indicating that compounds within the imidazo[1,2-a]pyridine class can modulate neuroinflammatory processes, potentially offering protective effects against neurodegenerative diseases.
  • Inhibition of Sphingomyelinase : Some derivatives have been studied for their ability to inhibit neutral sphingomyelinase (nSMase), an enzyme implicated in various pathological processes including neurodegeneration and cancer progression .

Table 2: Summary of Biological Activities

Activity TypeFindings
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveModulates neuroinflammatory responses
Enzyme InhibitionInhibits neutral sphingomyelinase (nSMase)

Case Studies

A notable study explored the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives, including compounds related to this compound. The study revealed that modifications in the chemical structure significantly influenced biological activity, particularly in terms of anticancer efficacy and enzyme inhibition .

Q & A

Q. Methodology :

Systematic Substituent Variation : Modify the sulfonamide’s methyl group, imidazo[1,2-a]pyridine’s 7-methyl, or ethyl linker to assess effects on potency .

Pharmacophore Mapping : Use docking software (e.g., AutoDock Vina) to predict binding modes with targets like COX-2 or kinases .

Bioisosteric Replacement : Replace sulfonamide with carbamate or urea groups to improve solubility or metabolic stability .
Data Analysis : Correlate IC50_{50} values with steric/electronic parameters (Hammett constants, logP) using QSAR models .

Advanced: How to resolve contradictions in bioactivity data across different studies?

Potential strategies:

  • Assay Standardization : Ensure consistent cell lines (e.g., ATCC-verified), buffer conditions, and endpoint measurements (e.g., ATP levels vs. apoptosis markers) .
  • Off-Target Profiling : Use proteome-wide affinity chromatography or CRISPR screens to identify unintended targets .
  • Metabolite Analysis : LC-MS/MS to detect active/inactive metabolites in different biological matrices .

Advanced: What computational methods predict binding modes with biological targets?

Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., GROMACS) to assess stability of binding poses .

Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs .

Fragment-Based Design : Deconstruct the molecule into fragments (imidazo[1,2-a]pyridine, sulfonamide) for target-specific optimization .

Advanced: How to design experiments for crystallographic data collection and refinement?

Crystal Growth : Use vapor diffusion (hanging-drop method) with PEG-based precipitants .

Data Collection : Optimize resolution (<1.8 Å) using synchrotron radiation .

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks; validate with Rfree_{\text{free}} .

Advanced: What strategies mitigate poor solubility or bioavailability?

  • Salt Formation : Convert sulfonamide to sodium or hydrochloride salts .
  • Prodrug Design : Introduce ester or phosphate groups for enhanced absorption .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.